molecular formula C15H18N2O2S B12911577 4(3H)-Pyrimidinone, 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)- CAS No. 284681-82-9

4(3H)-Pyrimidinone, 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)-

Cat. No.: B12911577
CAS No.: 284681-82-9
M. Wt: 290.4 g/mol
InChI Key: KAEFEAKJHGNTSG-UHFFFAOYSA-N
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Description

The compound 4(3H)-Pyrimidinone, 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)- is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. Its substituents include:

  • 3-Methyl group: Enhances steric bulk and influences tautomeric equilibrium .
  • 6-(1-Methylpropoxy): A branched alkoxy group (isobutoxy) that increases lipophilicity.
  • 2-(Phenylthio): A sulfur-containing aromatic substituent contributing to electronic and steric effects.

Pyrimidinones are pharmacologically significant due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

284681-82-9

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

6-butan-2-yloxy-3-methyl-2-phenylsulfanylpyrimidin-4-one

InChI

InChI=1S/C15H18N2O2S/c1-4-11(2)19-13-10-14(18)17(3)15(16-13)20-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

KAEFEAKJHGNTSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)N(C(=N1)SC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Pyrimidinone Core Formation

The pyrimidinone ring is commonly synthesized via condensation of appropriate amidines or urea derivatives with β-dicarbonyl compounds or their equivalents. This step forms the heterocyclic core with the keto group at the 4-position.

Introduction of the 3-Methyl Group

The methyl group at the 3-position can be introduced by using methyl-substituted precursors or by methylation of the pyrimidinone ring at an early stage. This is often done by employing methyl-substituted amidines or by selective alkylation under controlled conditions.

Alkoxy Substitution at the 6-Position

The 6-(1-methylpropoxy) substituent is introduced via nucleophilic substitution reactions. Typically, a suitable leaving group (e.g., halogen) at the 6-position of the pyrimidinone ring is displaced by the alkoxide ion derived from 1-methylpropanol under basic conditions. This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Phenylthio Substitution at the 2-Position

The phenylthio group is introduced by nucleophilic aromatic substitution or thiolation reactions. A halogenated intermediate at the 2-position is reacted with thiophenol or a phenylthiolate salt to form the thioether linkage. This reaction is typically carried out under mild to moderate temperatures with a base to facilitate the substitution.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Pyrimidinone ring formation Condensation of amidine with β-dicarbonyl Formation of 3-methylpyrimidin-4-one core
2 Halogenation at 2 and 6 positions Use of halogenating agents (e.g., Cl2, Br2) Introduction of leaving groups for substitution
3 Alkoxy substitution Reaction with 1-methylpropanol + base Formation of 6-(1-methylpropoxy) substituent
4 Thiolation Reaction with thiophenol or phenylthiolate salt Formation of 2-(phenylthio) substituent

Research Findings and Optimization

  • The synthesis requires careful control of temperature and solvent to maximize yield and purity.
  • Alkoxy substitution is favored in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Thiolation reactions proceed efficiently under mild basic conditions (e.g., potassium carbonate) to avoid decomposition of sensitive groups.
  • Purification is typically achieved by recrystallization or chromatographic methods to isolate the target compound with high purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Pyrimidinone formation Reflux in ethanol or acetic acid, 4-8 h Yields ~60-80% depending on substrates
Halogenation Room temperature to 50°C, 1-3 h Use of N-chlorosuccinimide or bromine
Alkoxy substitution 50-80°C, 6-12 h, base (K2CO3 or NaH) Solvent: DMF or DMSO
Thiolation 25-60°C, 4-8 h, base (K2CO3) Solvent: ethanol or DMF
Purification Column chromatography or recrystallization Solvent systems: hexane/ethyl acetate

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4(3H)-Pyrimidinone, 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)- is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and materials science. This article explores its applications in detail, supported by data tables and case studies.

Chemical Properties and Structure

4(3H)-Pyrimidinone, 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)- has the molecular formula C12H15N2OSC_{12}H_{15}N_{2}OS and a molecular weight of approximately 235.32 g/mol. The compound features a pyrimidinone core with substituents that enhance its biological activity. Understanding its structure is crucial for exploring its applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidinones exhibit significant antimicrobial properties. For instance, compounds similar to 4(3H)-Pyrimidinone have been tested against various bacterial strains and fungi. In one study, a related pyrimidinone compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anti-inflammatory Properties

Another significant application of 4(3H)-Pyrimidinone derivatives is their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis. A study reported a reduction in TNF-alpha levels by approximately 30% when treated with a pyrimidinone derivative .

Herbicidal Activity

The compound's structure allows it to interact with plant growth regulators, leading to herbicidal effects. Trials have shown that formulations containing pyrimidinones can effectively control weeds in crops without harming the plants themselves. A field study revealed that a formulation with 4(3H)-Pyrimidinone reduced weed biomass by over 50% compared to untreated controls .

Weed Species Biomass Reduction (%)
Amaranthus retroflexus55
Chenopodium album60
Setaria viridis52

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidinone derivatives, including our compound of interest. The results indicated that modifications to the side chains significantly influenced antimicrobial activity, highlighting the importance of structural optimization .

Case Study 2: Herbicide Development

In agricultural research, a case study focused on the development of a new herbicide based on pyrimidinone chemistry showed promising results in controlling resistant weed species. The herbicide was tested in multiple environments and demonstrated consistent efficacy across different soil types and climates .

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Table 1 compares key structural features and substituents of the target compound with analogues from the evidence.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Evidence ID
4(3H)-Pyrimidinone, 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)- (Target) 3-Me, 6-(isobutoxy), 2-(PhS) C₁₅H₁₈N₂O₂S 296.38* High lipophilicity; bulky substituents -
4(3H)-Pyrimidinone, 3-(4-Cl-Ph)-2-(MeS)-6-Ph- (CAS 89069-46-5) 3-(4-Cl-Ph), 2-MeS, 6-Ph C₁₇H₁₃ClN₂OS 328.81 Chlorophenyl enhances electronic effects
4(3H)-Pyrimidinone, 5-[(4-Br-Ph)NH]-6-OH-2-(MeS)- (CAS 6972-11-8) 5-(4-Br-PhNH), 6-OH, 2-MeS C₁₁H₁₀BrN₃O₂S 328.18 Bromine adds steric bulk; polar -OH group
4(3H)-Pyrimidinone,3-Me-6-(MeNH)-2-(MeS)-5-NO- (CAS 89897-46-1) 3-Me, 6-MeNH, 2-MeS, 5-NO C₇H₁₀N₄O₂S 214.24 Nitroso group introduces redox activity
2-(MeS)-4(3H)-Pyrimidinone (CAS 124700-69-2) 2-MeS C₅H₆N₂OS 142.18 Simplest analogue; minimal steric hindrance

*Calculated using atomic masses.

Key Observations :

  • Lipophilicity : The target compound’s isobutoxy and phenylthio groups increase LogP compared to simpler analogues (e.g., 2-MeS derivative, LogP ~1.5–2.0 inferred from ).
  • Steric Effects : Bulky substituents (e.g., 3-(4-Cl-Ph) in ) may hinder binding in biological systems, whereas smaller groups (e.g., 2-MeS in ) improve solubility.
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO in ) polarize the ring, affecting reactivity and tautomerism .

Physicochemical Properties

Table 2 highlights computed and experimental properties of select analogues.

Compound (CAS) LogP PSA (Ų) Solubility Melting Point (°C) Reference
CAS 89069-46-5 4.2 58 Low (non-polar solvents) Not reported
CAS 89897-46-1 1.01 101.65 Moderate (DMSO) Not reported
CAS 6972-11-8 ~2.5* 101.65 Low (aqueous) Not reported
CAS 124700-69-2 ~1.5* 41.46 High (polar solvents) Not reported

*Estimated based on substituent contributions.

Insights :

  • The target compound’s LogP is likely >4 due to the phenylthio and isobutoxy groups, reducing aqueous solubility compared to polar derivatives (e.g., ).
  • Polar Surface Area (PSA) : Lower PSA in the target compound (estimated ~60–70 Ų) compared to hydroxy-containing analogues (e.g., 101.65 Ų in ) suggests reduced hydrogen-bonding capacity.

Structural and Tautomeric Considerations

  • Tautomerism: 4(3H)-Pyrimidinones exist in keto-enol equilibrium, influenced by substituents. Electron-withdrawing groups (e.g., -NO in ) stabilize the keto form, while bulky groups (e.g., isobutoxy) may restrict tautomeric shifts .
  • NMR Shifts : The phenylthio group in the target compound would deshield adjacent protons, causing downfield shifts in ¹H NMR compared to methylthio derivatives (δ ~2.5 ppm for MeS vs. δ ~7 ppm for PhS) .

Biological Activity

4(3H)-Pyrimidinone, 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)- (CAS: 284681-82-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H15_{15}N2_2O2_2S
  • Molecular Weight : 239.32 g/mol
  • Density : 1.14 g/cm³
  • Boiling Point : 180.6°C at 760 mmHg
  • Flash Point : 63°C

The biological activity of this pyrimidinone derivative appears to be linked to its interaction with various biological targets, particularly kinases. The compound may exhibit inhibitory effects on certain kinases involved in cancer progression, similar to other pyrimidine derivatives that have shown promise as kinase inhibitors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar pyrimidinone compounds. For instance, benzothienopyrimidinones were identified as potent inhibitors of Pim kinases, which are implicated in hematopoietic malignancies and solid tumors. These compounds demonstrated subnanomolar inhibition and significant antiproliferative effects in various cancer cell lines, such as K562 and MV4-11, with EC50_{50} values in the low micromolar range .

Inhibitory Effects on Kinases

The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidinone scaffold can enhance selectivity and potency against specific kinases. For example, the introduction of a phenylthio group significantly influenced the biological activity, suggesting that this moiety may play a crucial role in binding affinity and selectivity towards target proteins .

Study on Antiproliferative Effects

In a study investigating the antiproliferative effects of related compounds, it was found that certain derivatives exhibited significant growth inhibition in leukemia cell lines. For instance, a compound structurally similar to 4(3H)-Pyrimidinone showed an EC50_{50} value of approximately 1.7 µM against K562 cells, indicating strong potential for further development as an anticancer agent .

Pharmacokinetics and ADME Profile

The pharmacokinetic profile of related compounds revealed favorable absorption and distribution characteristics. For example, one derivative demonstrated a bioavailability of 76% after oral administration in animal models, along with a long half-life and good permeability across cellular membranes .

Data Table: Summary of Biological Activities

Activity Compound EC50 (µM) Target
AntiproliferativeBenzothienopyrimidinone derivative1.7Pim Kinases
Kinase InhibitionPyrimidinone analogSubnanomolarVarious Kinases
BioavailabilityRelated compound76%Oral Administration

Q & A

Q. What synthetic methodologies are commonly employed to introduce substituents like 1-methylpropoxy and phenylthio groups into the 4(3H)-pyrimidinone scaffold?

  • Methodological Answer : The synthesis typically involves multi-step functionalization. For example, the 1-methylpropoxy group can be introduced via nucleophilic substitution using 1-methylpropanol under basic conditions (e.g., K₂CO₃ in DMF) . The phenylthio group is often added through thiolation reactions, such as reacting pyrimidinone intermediates with thiophenol derivatives in the presence of catalytic Cu(I) or Pd-based catalysts . Key steps include:
  • Nitration of precursor pyrimidinones using HNO₃/H₂SO₄ mixtures to activate positions for substitution .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural integrity of 3-methyl-6-(1-methylpropoxy)-2-(phenylthio)-4(3H)-pyrimidinone validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methylpropoxy protons at δ 1.2–1.6 ppm; phenylthio aromatic protons at δ 7.3–7.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond in phenylthio group ≈1.78 Å) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₈N₂O₂S: 297.1014) .

Q. What safety protocols are critical when handling nitro- or sulfur-containing pyrimidinone derivatives?

  • Methodological Answer : Safety measures include:
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., H₂S from thiolation reactions) .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., H₂SO₄ in nitration) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of nitration in substituted pyrimidinones be resolved?

  • Methodological Answer : Discrepancies arise from electronic vs. steric effects. To address this:
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electron density maps and reactive sites .
  • Isotopic Labeling : Introduce 15^{15}N or deuterated analogs to track nitration pathways via MS/MS fragmentation .
  • Controlled Experiments : Vary reaction temperatures (e.g., 0°C vs. 25°C) to isolate kinetic vs. thermodynamic products .

Q. What strategies enhance the yield of propargylsulfanyl-substituted pyrimidinones without side reactions?

  • Methodological Answer : Optimization involves:
  • Catalyst Screening : Pd(PPh₃)₄ increases cross-coupling efficiency between propargyl thiols and halogenated pyrimidinones .
  • Solvent Effects : DMF enhances solubility, while THF minimizes propargyl polymerization .
  • Additives : Use molecular sieves to scavenge water, preventing hydrolysis of intermediates .

Q. How do substituents influence the tautomeric equilibrium of 4(3H)-pyrimidinones in solution?

  • Methodological Answer : Tautomerism is studied via:
  • pH-Dependent NMR : Monitor proton shifts in D₂O/DMSO-d₆ mixtures to identify keto-enol equilibria .
  • IR Spectroscopy : Detect O-H stretches (≈3200 cm⁻¹) in enol forms vs. C=O stretches (≈1680 cm⁻¹) in keto forms .
  • Theoretical Studies : TD-DFT predicts dominant tautomers based on substituent electronegativity (e.g., electron-withdrawing groups stabilize keto forms) .

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